

3-Methylxanthine-d3: A Technical Guide to Certificate of Analysis Specifications

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Compound of Interest

Compound Name: 3-Methylxanthine-d3

Cat. No.: B12385473

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications found on a Certificate of Analysis (CoA) for **3-Methylxanthine-d3**. This deuterated analog of 3-methylxanthine, a metabolite of caffeine and theophylline, is a critical internal standard for pharmacokinetic and metabolic studies. Understanding the quality control parameters detailed in a CoA is paramount for ensuring the accuracy and reliability of experimental results.

Core Specifications

The quality of **3-Methylxanthine-d3** is defined by a series of physicochemical and isotopic purity tests. The following table summarizes the typical specifications and their acceptable limits.

Parameter	Specification	Typical Value
Identification		
Appearance	White to Off-White Solid	Conforms
Identity (¹ H NMR)	Conforms to structure	Conforms
Identity (MS)	Conforms to structure	Conforms
Purity		
Chemical Purity (HPLC)	≥98.0%	99.78%
Isotopic Purity (NMR/MS)	≥95%	>95%
Physical Properties		
Melting Point	>300 °C	>300 °C
Residual Solvents		
As per USP <467>	Meets requirements	Not Detected
Storage		
Recommended Conditions	+4°C, Inert atmosphere	-

Analytical Methodologies

Accurate determination of the specifications for **3-Methylxanthine-d3** relies on a suite of robust analytical techniques. The following sections detail the experimental protocols for the key analyses performed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of **3-Methylxanthine-d3** by separating it from any non-deuterated and other impurities.

Instrumentation:

- HPLC System with a UV-Vis Detector

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Reagents:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Sample Diluent: 50:50 Water/Acetonitrile

Procedure:

- Prepare the mobile phases and degas them.
- Accurately weigh and dissolve the **3-Methylxanthine-d3** standard in the sample diluent to a final concentration of approximately 1 mg/mL.
- Set the HPLC parameters:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Detection Wavelength: 273 nm
 - Injection Volume: 10 μ L
 - Gradient Program:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - 25-30 min: 95% B
 - 30.1-35 min: 5% B (re-equilibration)
- Inject the sample and record the chromatogram.

- Calculate the purity by dividing the peak area of **3-Methylxanthine-d3** by the total peak area of all components.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and isotopic distribution of **3-Methylxanthine-d3**.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source

Procedure:

- The sample is introduced into the mass spectrometer via direct infusion or through an LC system.
- The mass spectrometer is operated in positive ion mode.
- A full scan is acquired to determine the molecular weight of the parent ion.
- The isotopic distribution is examined to confirm the presence of the deuterium labels and to calculate the isotopic purity. The expected molecular weight for **3-Methylxanthine-d3** ($C_6H_3D_3N_4O_2$) is approximately 169.16 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

Objective: To confirm the chemical structure and determine the level of deuterium incorporation.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

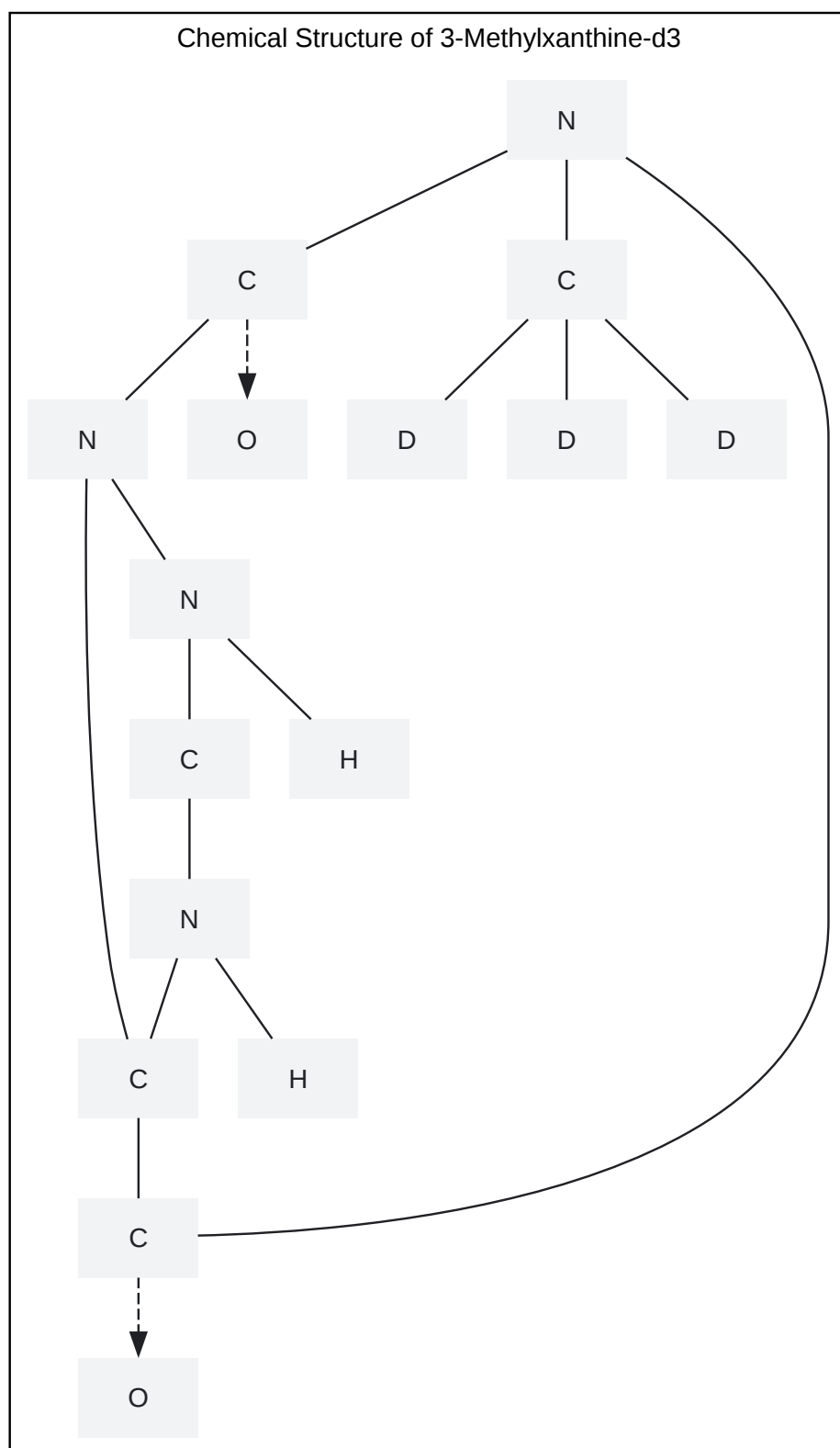
- Deuterated solvent (e.g., DMSO-d6)

Procedure:

- Dissolve an accurately weighed amount of **3-Methylxanthine-d3** in the deuterated solvent.
- Acquire a ^1H NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons at the 3-position confirms successful deuteration.
- Integration of the remaining proton signals should be consistent with the structure of 3-Methylxanthine.
- The isotopic enrichment can be estimated by comparing the integral of the residual methyl proton signal to the integral of a non-deuterated proton signal in the molecule.

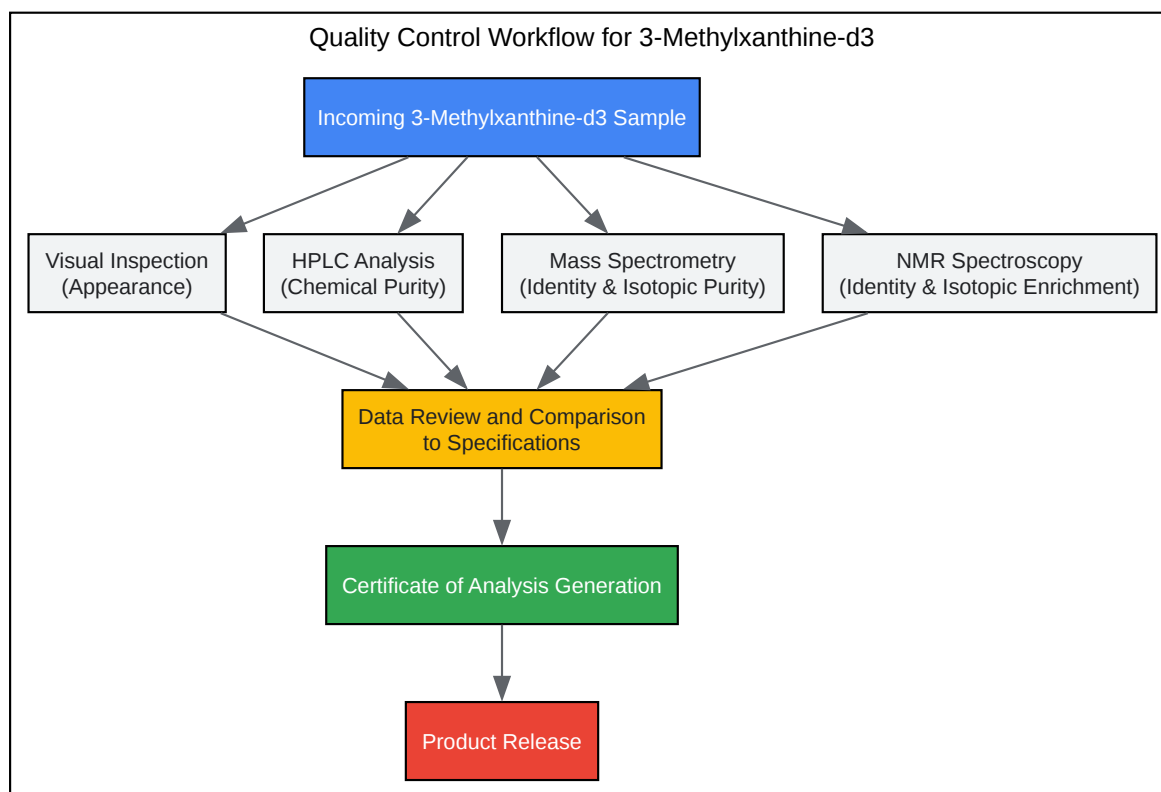
Visualizing Workflows and Structures

To better illustrate the processes and molecules discussed, the following diagrams are provided.



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Caption: Chemical structure of **3-Methylxanthine-d3**.



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Caption: A typical quality control workflow for **3-Methylxanthine-d3** analysis.

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